2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid
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Overview
Description
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid is a complex organic compound with the molecular formula C16H14N2O3S and a molecular weight of 314.36 g/mol This compound is characterized by its unique thieno[2,3-d]pyrimidine core structure, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Scientific Research Applications
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thieno[2,3-d]pyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of target proteins, affecting cellular processes and therapeutic outcomes .
Comparison with Similar Compounds
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid can be compared with similar compounds such as:
2-(6-Methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetohydrazide: This compound has a similar core structure but differs in the functional group attached to the thieno[2,3-d]pyrimidine ring.
3-(6-Phenylthieno[2,3-d]pyrimidin-4-ylthio)propanoic acid: Another related compound with a thioether linkage instead of a ketone group.
2-[5-(4-F-phenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]propionic acid: This compound features a fluorinated phenyl group, which can alter its chemical and biological properties.
Properties
IUPAC Name |
2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-9(16(20)21)18-8-17-14-13(15(18)19)12(10(2)22-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCUETDTVPYQKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)C(C)C(=O)O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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